molecular formula C11H12N4O B1308396 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide CAS No. 204260-39-9

5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide

Cat. No.: B1308396
CAS No.: 204260-39-9
M. Wt: 216.24 g/mol
InChI Key: QEJFOVPAFLYXGJ-UHFFFAOYSA-N
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Description

5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, this compound can bind to proteins, altering their conformation and function. For example, it may interact with heat shock proteins (HSPs), which are involved in protein folding and stress response . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In cancer cells, this compound can induce apoptosis by activating caspases, which are enzymes that play a crucial role in programmed cell death . It also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound can bind to the active site of enzymes, such as COX, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound can interact with DNA, leading to changes in gene expression and subsequent cellular effects . These molecular interactions underpin the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, such as sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity, and exceeding this threshold can lead to detrimental outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle . These interactions highlight the compound’s potential impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters, such as organic anion transporters (OATs), and distributed to various cellular compartments . Binding proteins, such as albumin, can facilitate the transport of this compound in the bloodstream, affecting its localization and accumulation in tissues .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, its presence in the cytoplasm can affect signaling pathways and enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. The reaction proceeds through the formation of an intermediate pyrazole, which is then further reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic reagents like amines or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.

Scientific Research Applications

5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazide functional group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds.

Properties

IUPAC Name

5-methyl-1-phenylpyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-8-10(11(16)14-12)7-13-15(8)9-5-3-2-4-6-9/h2-7H,12H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJFOVPAFLYXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399337
Record name 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204260-39-9
Record name 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204260-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of N′‐(2,3‐Dimethoxy­benzyl­idene)‐5‐methyl‐1‐phenyl‐1H‐pyrazole‐4‐carbohydrazide and how do they influence its crystal packing?

A1: N′‐(2,3‐Dimethoxy­benzyl­idene)‐5‐methyl‐1‐phenyl‐1H‐pyrazole‐4‐carbohydrazide is characterized by a central pyrazole ring substituted with a phenyl ring at the 1-position, a carbohydrazide moiety at the 4-position, and a 2,3-dimethoxybenzylidene group attached to the carbohydrazide nitrogen. [] The crystal packing of this compound is primarily stabilized by intermolecular hydrogen bonds. Specifically, N—H⋯O hydrogen bonds occur between the carbohydrazide NH group as a donor and the carbonyl oxygen atom as an acceptor. Additionally, C—H⋯N hydrogen bonds form between the aromatic rings and the nitrogen atoms of neighboring molecules. [] These intermolecular interactions contribute to the stability of the crystal lattice.

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